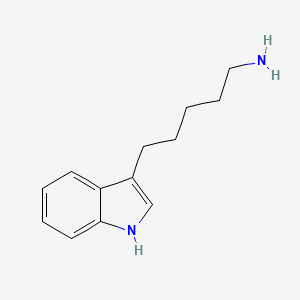

5-(1H-indol-3-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

5-(1H-indol-3-yl)pentan-1-amine |

InChI |

InChI=1S/C13H18N2/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,10,15H,1-2,5-6,9,14H2 |

InChI Key |

OSQJMBHMUWMCDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substitution

The following compounds share the indole core but differ in chain length, substituents, or additional heterocycles:

Key Observations :

Heterocyclic Derivatives

Several indole-containing thiadiazole derivatives exhibit antifungal activity, highlighting the role of heterocycles in bioactivity:

Comparison with Target Compound :

- Heterocycles vs. Aliphatic Chains: Thiadiazole derivatives show pronounced antifungal activity due to sulfur-containing rings, which may disrupt fungal membranes or enzyme function . In contrast, this compound’s aliphatic chain likely prioritizes solubility and passive diffusion over direct membrane disruption.

Enzyme Inhibitors and Receptor Ligands

- 5-(1H-Benzimidazol-2-yl)pentan-1-amine (BIPA) : A Plasmodium falciparum spermidine synthase inhibitor. Replacing indole with benzimidazole alters target specificity, suggesting the indole moiety in the target compound may interact with distinct binding sites .

- 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine : Studied for melatonin receptor affinity. The methoxy group and branched chain enhance steric complementarity with receptor pockets .

Key Insight : The indole ring’s planar structure and nitrogen atom are critical for π-π stacking and hydrogen bonding in enzyme/receptor interactions, which may be optimized by varying chain length and substituents .

Q & A

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–60 minutes at 160°C) and improves yields (up to 95%) compared to traditional reflux .

- Catalytic Systems : Use Pd/C or Ni catalysts for reductive amination to minimize byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NBS, CHCl₃, 0°C | 85 | 90% |

| 2 | 5-Aminopentanol, Pd/C, H₂ | 78 | 95% |

| 3 | Microwave, 160°C | 95 | 99% |

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign indole protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm). The pentan-1-amine chain shows characteristic triplet peaks for CH₂ groups .

- HRMS : Confirm molecular formula (e.g., C₁₃H₁₇N₂ requires m/z 213.1396).

- IR Spectroscopy : Detect NH stretches (~3350 cm⁻¹) and indole C=C (1600 cm⁻¹).

Validation : Cross-reference with computed spectra (e.g., PubChem data for analogous indole-amines) .

Advanced: How can researchers design mechanistic studies to investigate enzyme modulation by this compound?

Methodological Answer:

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like monoamine oxidases (MAOs) or kinases.

In Vitro Assays :

- Fluorometric Assays : Measure MAO inhibition (IC₅₀) using kynuramine as a substrate .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) via ADP-Glo™ assays.

Cellular Studies :

- Western Blotting : Assess downstream signaling (e.g., ERK phosphorylation) in cancer cell lines.

- siRNA Knockdown : Validate target specificity by silencing suspected enzymes.

Data Contradictions : If conflicting bioactivity arises (e.g., IC₅₀ varies across studies), conduct meta-analysis adjusting for assay conditions (pH, temperature) and compound purity .

Advanced: What strategies resolve contradictions in reported bioactivity data for indole-containing amines?

Methodological Answer:

Standardization :

- Use identical cell lines (e.g., HEK293 for receptor studies) and compound batches (≥95% purity).

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across 8–10 concentrations to reduce variability.

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 10 µM) and another shows no effect, re-test under matched conditions (e.g., 48-hour exposure, MTT assay) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

Core Modifications :

- Indole Ring : Introduce electron-withdrawing groups (e.g., -F at C5) to enhance metabolic stability .

- Side Chain : Shorten the pentan-1-amine to butyl-amine to evaluate effects on lipophilicity (logP).

Biological Testing :

- Compare IC₅₀ against parent compound in enzyme assays.

- Assess cytotoxicity in normal vs. cancer cells (e.g., selectivity index).

Q. Table 2: SAR Trends in Analogous Compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 5-Fluoro substitution | ↑ MAO-B inhibition (2-fold) | |

| Shorter side chain | ↓ Cell permeability |

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : -20°C under argon; desiccate to prevent amine oxidation.

- Stability : Monitor via HPLC every 6 months; degradation products (e.g., indole-3-carbaldehyde) indicate hydrolysis.

- Safety : Use fume hoods during synthesis; LD₅₀ (oral, rat) data for analogs suggest moderate toxicity (300–500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.